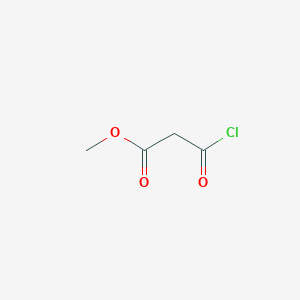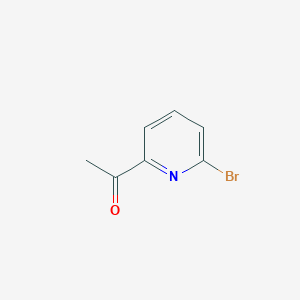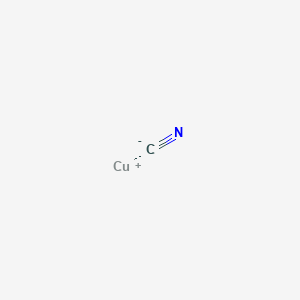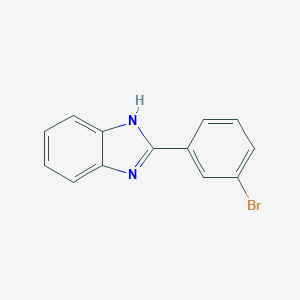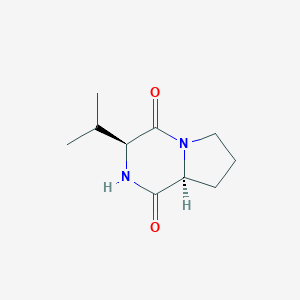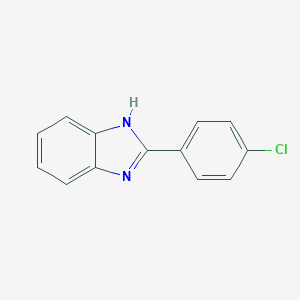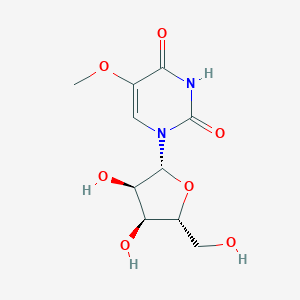![molecular formula C12H10ClN3O B057801 2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 724726-05-0](/img/structure/B57801.png)
2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This usually includes the IUPAC name, other names, and structural formula of the compound.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, chemical stability, etc.科学的研究の応用
Synthesis and Derivative Formation
Synthesis Techniques : The synthesis of related pyrrolopyridine derivatives, such as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, has been achieved through dehydration techniques. These compounds are synthesized from substituted acetamides, highlighting a versatile approach to creating pyrrolopyridine derivatives (Kavina, Sizov, & Yakovlev, 2018).
Derivative Development : Research has focused on developing various derivatives of related pyrrolopyridine structures, demonstrating their adaptability for different scientific applications. This includes the creation of fused heterocyclic compounds that contribute to the field of medicinal chemistry (Murthy et al., 2017).
Structural Analysis and Properties
Molecular Structure Analysis : Studies have been conducted on the crystal structures and molecular properties of pyrrolopyridine compounds. These analyses include exploring their hydrogen-bonded arrangements and potential energy distributions, which are crucial for understanding their chemical behavior and applications (Quiroga et al., 1999).
Chemical Reactivity and Stability : Detailed investigations into the reactivity and stability of these compounds in different environments have been carried out. This includes examining their interaction with nucleophiles and assessing their stability in various conditions, which is essential for potential pharmaceutical applications (Zhu & Shi, 2011).
Applications in Non-linear Optics and Bioactivity
Non-linear Optical Properties : The study of pyrrolopyridine derivatives has extended to their potential in non-linear optics. Their electronic structure, including HOMO and LUMO analysis, has been evaluated to understand their role in optical applications (Murthy et al., 2017).
Biological Activity Assessment : There's ongoing research into the biological activities of these compounds, with some displaying moderate insecticidal and fungicidal activities. This indicates potential for use in agricultural or pest control applications (Chen & Shi, 2008).
Safety And Hazards
This involves the study of the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.
将来の方向性
This involves potential future research directions, such as new synthesis methods, potential applications, etc.
I hope this helps! If you have a different compound or a specific question about “2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one”, feel free to ask!
特性
IUPAC Name |
2-(2-chloropyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-5-7(1-3-14-11)10-6-8-9(16-10)2-4-15-12(8)17/h1,3,5-6,16H,2,4H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRXEPCDEVNYPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587352 |
Source


|
| Record name | 2-(2-Chloropyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one | |
CAS RN |
724726-05-0 |
Source


|
| Record name | 2-(2-Chloropyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



